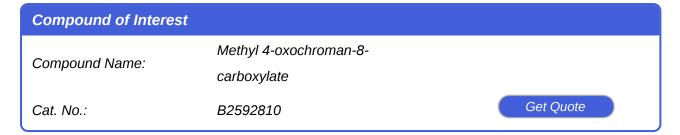


Spectroscopic Profile of Methyl 4-Oxochroman-8-carboxylate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxochroman-8-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its chromanone core, a scaffold present in numerous biologically active molecules. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl 4-oxochroman-8-carboxylate. While experimental data for this specific molecule is not readily available in the public domain, this guide compiles predicted values based on the analysis of its constituent functional groups and related known compounds, namely 4-chromanone and methyl benzoate.

Predicted Spectroscopic Data

The spectroscopic data for **methyl 4-oxochroman-8-carboxylate** can be predicted by analyzing its two main structural components: the 4-chromanone moiety and the methyl benzoate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Proton (1H) NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methyl protons.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H5, H6, H7 (Aromatic)	7.0 - 8.0	m	
H2 (Methylene)	~4.6	t	~6-7
H3 (Methylene)	~2.8	t	~6-7
OCH₃ (Methyl Ester)	~3.9	S	

Carbon-13C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the carbonyl carbons, aromatic carbons, methylene carbons, and the methyl ester carbon.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)	
C4 (Ketone C=O)	190 - 195	
C8a, C4a (Aromatic Quaternary)	120 - 165	
C5, C6, C7 (Aromatic CH)	115 - 140	
C8 (Aromatic Quaternary - Ester)	125 - 135	
C2 (Methylene - O-CH ₂)	~68	
C3 (Methylene - CH ₂ -C=O)	~37	
OCH₃ (Methyl Ester)	~52	
C=O (Ester)	165 - 170	

Infrared (IR) Spectroscopy



The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups of the ketone and the ester, as well as vibrations from the aromatic ring and C-O bonds.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C=O Stretch (Ketone)	1680 - 1700	Strong
C=O Stretch (Ester)	1715 - 1730	Strong
C-O Stretch (Ester)	1250 - 1300	Strong
C-O-C Stretch (Ether in Chromanone)	1200 - 1250	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium to Weak
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the ester group and the chromanone ring.

m/z Value	Predicted Assignment	
206	[M] ⁺ (Molecular Ion)	
175	[M - OCH₃] ⁺	
147	[M - COOCH₃] ⁺	
120	Retro-Diels-Alder fragmentation of the chromanone ring	

Experimental Protocols



The following are general experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the particular instrument used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of methyl 4-oxochroman-8-carboxylate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
 Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling (e.g., broadband decoupling) is used to simplify the spectrum.

IR Spectroscopy

- Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution, dissolve the compound in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

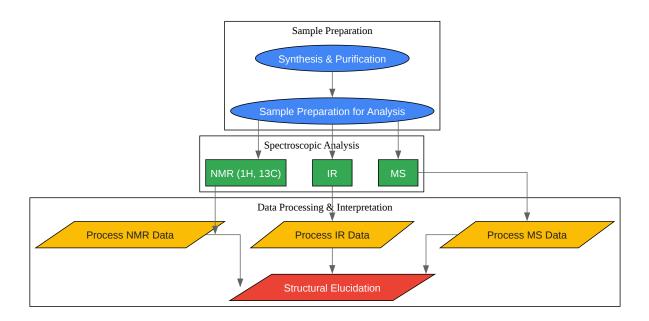
Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
- Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).



Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **methyl 4-oxochroman-8-carboxylate**.



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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of **methyl 4-oxochroman-8-carboxylate**. Experimental verification of these predicted data is essential for definitive structural confirmation. The provided protocols offer a starting point for researchers to obtain and analyze the necessary spectroscopic information.



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